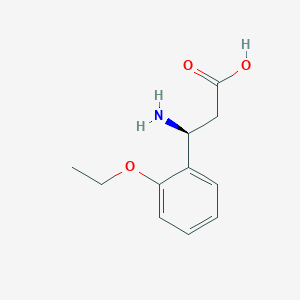
6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .
Synthesis Analysis
A facile and efficient method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure was carried out in ethanol under catalyst-free conditions . Several sulfonamides were synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel: Quinoxaline derivatives have shown effectiveness as inhibitors of mild steel corrosion in hydrochloric acid, exhibiting mixed-type inhibitive action. The molecules form a protective film on the steel surface, reducing exposure to acidic ions. Computational studies support the experimental findings, indicating a higher electron donating tendency and better corrosion inhibition potentials for certain derivatives (Olasunkanmi & Ebenso, 2019; Olasunkanmi, Kabanda, & Ebenso, 2016).
Drug Discovery
- Selective COX-2 Inhibitors: Some quinoxaline derivatives have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity, indicating potential as selective COX-2 inhibitors. This has implications in the development of anti-inflammatory agents (Singh et al., 2004).
Cancer Research
- Anti-cancer Drug Potential: Novel quinoxaline derivatives have been investigated for their anti-cancer activities. Through synthesis and various analyses, certain derivatives showed promising interactions with cancer-related proteins, indicating potential as anti-cancer drugs (Abad et al., 2021).
Material Science
- Fluorescence Emitters: Methyl-phenyl pyrazoloquinoxaline derivatives have been synthesized and characterized for their photophysical properties. These compounds exhibit efficient fluorescence emission in the blue-green region, suggesting their applicability in luminescence or electroluminescence materials (Gąsiorski et al., 2018).
Antimicrobial Agents
- Novel Antimicrobial Agents: Research on quinoxaline derivatives including pyrazoline residue has shown significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Kumar et al., 2014).
Chemical Synthesis
- Synthetic Methodologies: Studies have focused on developing new synthetic methods for quinoxaline derivatives, including pyrazoloquinoxalines and other condensed heterocycles, which are valuable for their diverse pharmacological activities and material science applications (Kurasawa et al., 1986).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[5-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-19-6-4-3-5-14(19)16-12-18(23(22-16)27(2,24)25)13-7-8-15-17(11-13)21-10-9-20-15/h3-11,18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPFPYTICJCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

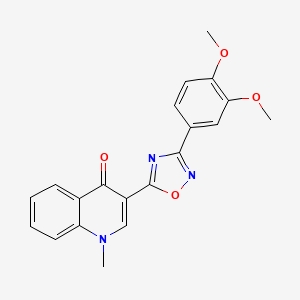
![6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2438132.png)
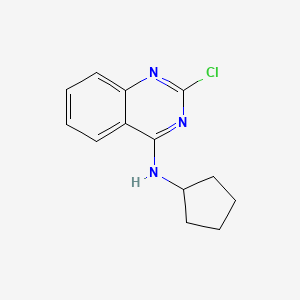
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2438137.png)
![4-acetyl-5-(p-tolyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2438138.png)

![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2438143.png)
![(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2438144.png)
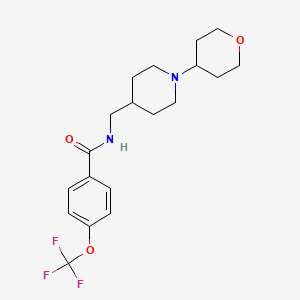
![propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2438146.png)
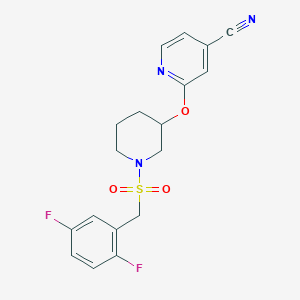
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2438148.png)
